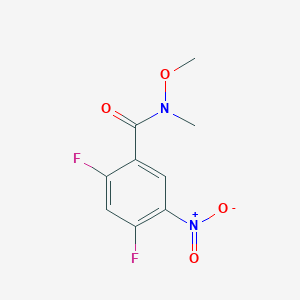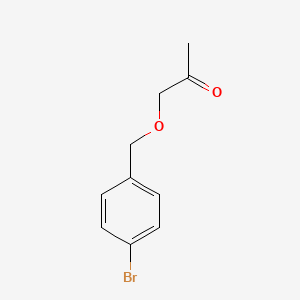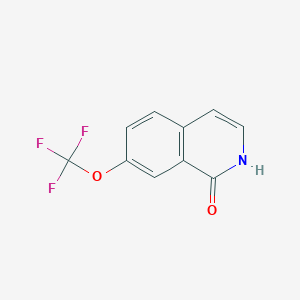
2,4-difluoro-N-methoxy-N-methyl-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-N-methoxy-N-methyl-5-nitrobenzamide is an organic compound with the molecular formula C9H9F2NO2 It is characterized by the presence of two fluorine atoms, a methoxy group, a methyl group, and a nitro group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-methoxy-N-methyl-5-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2,4-difluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Methoxylation: The nitro-substituted intermediate is then reacted with methanol in the presence of a base, such as sodium methoxide, to introduce the methoxy group.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-N-methoxy-N-methyl-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Potassium permanganate, water or acetone solvent.
Major Products Formed
Reduction: 2,4-difluoro-N-methoxy-N-methyl-5-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,4-difluoro-N-methoxy-N-methyl-5-nitrobenzaldehyde.
Aplicaciones Científicas De Investigación
2,4-Difluoro-N-methoxy-N-methyl-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-difluoro-N-methoxy-N-methyl-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the fluorine atoms may enhance binding affinity to certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Difluoro-N-methoxy-N-methylbenzamide
- 2,4-Difluoro-5-nitrobenzamide
- 2,4-Difluoro-N-methyl-5-nitrobenzamide
Uniqueness
2,4-Difluoro-N-methoxy-N-methyl-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine and nitro groups can enhance its stability and binding properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H8F2N2O4 |
|---|---|
Peso molecular |
246.17 g/mol |
Nombre IUPAC |
2,4-difluoro-N-methoxy-N-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C9H8F2N2O4/c1-12(17-2)9(14)5-3-8(13(15)16)7(11)4-6(5)10/h3-4H,1-2H3 |
Clave InChI |
VIEUXZFHIYIUJN-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 7-benzyl-7-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B12960815.png)






![2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12960849.png)

